3-Hydroxy-5-methyladamantane-1-carboxylic acid

Lipophilicity Drug Design Physicochemical Profiling

3-Hydroxy-5-methyladamantane-1-carboxylic acid is a functionalized adamantane derivative that features a rigid, cage-like adamantane scaffold substituted with a carboxylic acid at the bridgehead 1-position, a hydroxyl group at the 3-position, and a methyl group at the 5-position. This precise substitution pattern imparts distinct physicochemical properties that differentiate it from other adamantane carboxylic acid analogs in pharmaceutical intermediate and advanced material applications.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
CAS No. 5353-62-8
Cat. No. B4980175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-methyladamantane-1-carboxylic acid
CAS5353-62-8
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC12CC3CC(C1)(CC(C3)(C2)O)C(=O)O
InChIInChI=1S/C12H18O3/c1-10-2-8-3-11(5-10,9(13)14)7-12(15,4-8)6-10/h8,15H,2-7H2,1H3,(H,13,14)
InChIKeyLSSPUDFIBQOQLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 3-Hydroxy-5-methyladamantane-1-carboxylic Acid (CAS 5353-62-8): Key Structural and Physicochemical Identifiers for Sourcing


3-Hydroxy-5-methyladamantane-1-carboxylic acid is a functionalized adamantane derivative that features a rigid, cage-like adamantane scaffold substituted with a carboxylic acid at the bridgehead 1-position, a hydroxyl group at the 3-position, and a methyl group at the 5-position [1]. This precise substitution pattern imparts distinct physicochemical properties that differentiate it from other adamantane carboxylic acid analogs in pharmaceutical intermediate and advanced material applications [2]. The compound is typically sourced as a high-purity solid for research and development use, with key identifiers including its exact mass of 210.12564 Da, hydrogen bond donor count of 2, and a computed logP of 1.79240 [1][3].

Why 3-Hydroxy-5-methyladamantane-1-carboxylic Acid Cannot Be Interchanged with Other Adamantane Carboxylic Acids in Rigorous Synthetic or Formulation Workflows


The adamantane carboxylic acid class exhibits high sensitivity of physicochemical and biological properties to even minor substituent changes. The presence, position, and nature of substituents on the adamantane core directly govern critical parameters such as lipophilicity, solubility, thermal behavior, and hydrogen-bonding capacity [1]. A case in point is the optimization of adamantane carboxylic acid derivatives as DGAT1 inhibitors, where specific substituent patterns were essential for achieving nanomolar potency and favorable drug-like properties [1]. Consequently, substituting 3-hydroxy-5-methyladamantane-1-carboxylic acid with a non-methylated analog (e.g., 3-hydroxyadamantane-1-carboxylic acid, CAS 42711-75-1) or a different substitution isomer will result in altered logP, pKa, and intermolecular interaction profiles, thereby invalidating the reproducibility of any method or application dependent on these properties.

Quantitative Differentiation of 3-Hydroxy-5-methyladamantane-1-carboxylic Acid (5353-62-8) from Closest Structural Analogs: A Technical Evidence Guide for Procurement Decisions


Altered Lipophilicity (logP) Compared to Non-Methylated 3-Hydroxyadamantane-1-carboxylic Acid

3-Hydroxy-5-methyladamantane-1-carboxylic acid (logP = 1.79) is significantly more lipophilic than its non-methylated analog 3-hydroxyadamantane-1-carboxylic acid (logP = 0.84 to 1.09) [1]. This represents a 0.70 to 0.95 log unit increase in lipophilicity, which is driven by the addition of the methyl group at the 5-position of the adamantane cage.

Lipophilicity Drug Design Physicochemical Profiling

Reduced Polar Surface Area (PSA) Compared to Non-Methylated 3-Hydroxyadamantane-1-carboxylic Acid

The target compound possesses a Polar Surface Area (PSA) of 57.53 Ų, which is identical to that of the non-methylated analog 3-hydroxyadamantane-1-carboxylic acid [1]. However, due to its increased molecular weight (210.27 vs. 196.24 g/mol), the fractional polar surface area (PSA/MW) is lower (0.274 vs. 0.293 Ų/g·mol⁻¹), indicating a proportionally reduced polar character.

Polar Surface Area Druglikeness Membrane Permeability

Significantly Lower Lipophilicity Compared to Adamantane-1-carboxylic Acid

Despite being more lipophilic than its hydroxylated analog, 3-hydroxy-5-methyladamantane-1-carboxylic acid (logP = 1.79) remains substantially less lipophilic than the unsubstituted adamantane-1-carboxylic acid (logP = 2.38 to 2.60) [1][2]. This difference is attributable to the presence of the polar hydroxyl and carboxylic acid groups.

Lipophilicity Solubility Crystal Engineering

Enhanced Hydrogen-Bond Donor Capacity for Crystal Engineering and Supramolecular Assembly

3-Hydroxy-5-methyladamantane-1-carboxylic acid features a hydrogen-bond donor count of 2, derived from its carboxylic acid and hydroxyl groups [1]. In contrast, the non-hydroxylated analog adamantane-1-carboxylic acid has a hydrogen-bond donor count of 1 (from the carboxylic acid only) [2]. Furthermore, the related compound 3-hydroxyadamantane-1-carboxylic acid is known to form extensive intermolecular hydrogen-bonding networks in the solid state, as characterized by X-ray diffraction [3].

Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

Potential for Accessing Enantiomerically Pure Derivatives via Asymmetric Synthesis

The synthesis of enantiomerically pure methyl 3-fluoro-5-methyladamantane-1-carboxylate, and subsequently both enantiomers of 3-amino-5-methyladamantane-1-carboxylic acid, has been demonstrated from a methyladamantane-1-carboxylate precursor [1]. This establishes the viability of accessing optically active adamantane derivatives bearing a 5-methyl substituent.

Chiral Synthesis Asymmetric Catalysis Enantiopure Building Blocks

Validated Application Scenarios for 3-Hydroxy-5-methyladamantane-1-carboxylic Acid (5353-62-8) Based on Quantitative Differentiation Evidence


Modulated Lipophilicity for Optimized Drug-Like Properties in Lead Optimization

In medicinal chemistry campaigns where the adamantane scaffold is being employed, the logP of 3-hydroxy-5-methyladamantane-1-carboxylic acid (1.79) offers a balanced lipophilicity that is neither as high as the unsubstituted adamantane-1-carboxylic acid (logP 2.38–2.60) nor as low as the non-methylated 3-hydroxyadamantane-1-carboxylic acid (logP 0.84–1.09) [1]. This intermediate lipophilicity can be exploited to tune pharmacokinetic properties such as membrane permeability and metabolic stability without the need for additional synthetic steps. This is supported by the known sensitivity of DGAT1 inhibitory activity to adamantane substituent patterns [2].

Crystal Engineering and Supramolecular Assembly via Dual Hydrogen-Bond Donors

The presence of two hydrogen-bond donor sites (carboxylic acid and hydroxyl) in 3-hydroxy-5-methyladamantane-1-carboxylic acid provides a distinct advantage over adamantane-1-carboxylic acid for the design of co-crystals, salts, and supramolecular architectures [1][2]. The additional donor site can facilitate the formation of more complex and robust hydrogen-bonded networks, as evidenced by the extensive intermolecular hydrogen bonding observed in the crystal structure of the structurally related 3-hydroxyadamantane-1-carboxylic acid [3]. This property is valuable for the development of novel solid forms of active pharmaceutical ingredients (APIs) and functional materials.

Synthesis of Enantiopure Adamantane-Derived Ligands and Catalysts

The demonstrated ability to prepare enantiomerically pure 5-methyl-substituted adamantane derivatives, such as 3-amino-5-methyladamantane-1-carboxylic acid, indicates that 3-hydroxy-5-methyladamantane-1-carboxylic acid may serve as a precursor or key intermediate in the synthesis of chiral adamantane-based ligands for asymmetric catalysis [1]. The rigid, chiral adamantane framework can impart high stereoselectivity in catalytic transformations, and the presence of the hydroxyl and carboxylic acid functional groups provides versatile synthetic handles for further derivatization.

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